molecular formula C6H3F3O3S B1302189 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid CAS No. 217959-85-8

3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid

Cat. No. B1302189
M. Wt: 212.15 g/mol
InChI Key: VPXDRKKLIQLLJO-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid is a chemical compound that belongs to the family of thiophene derivatives. Thiophenes are heterocyclic compounds with a sulfur atom and a five-membered ring structure. The presence of the hydroxy group and the trifluoromethyl group in the compound suggests that it may have unique chemical properties and potential for various applications.

Synthesis Analysis

The synthesis of thiophene derivatives can be complex, involving multiple steps and various chemical reactions. For instance, a two-step synthesis of 2,3-disubstituted thiophenes has been described, starting from trans-2-aryl-3-nitrocyclopropane-1,1-dicarboxylates and 1,4-dithiane-2,5-diol, which involves ring-opening, rearrangement, and a tandem thia-Michael addition/aldol reaction . Although this synthesis does not directly pertain to 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid, it provides insight into the complexity of synthesizing thiophene derivatives.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the thiophene ring, which can be functionalized with various substituents. The presence of a hydroxy group and a trifluoromethyl group in the compound of interest would influence its electronic properties and reactivity. The synthesis of related compounds, such as 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives, has been optimized to yield compounds with promising in vitro activity . This suggests that the molecular structure of thiophene derivatives is crucial for their biological activity and can be fine-tuned for specific applications.

Chemical Reactions Analysis

Thiophene derivatives undergo a variety of chemical reactions. For example, methyl 3-hydroxythiophene-2-carboxylate can be halogenated and reacted with alcohols to yield thiophene-2,4-diols, which can be further transformed into various other compounds . The reactivity of the hydroxy and carboxylic acid groups in thiophene derivatives is a key aspect of their chemistry, allowing for the synthesis of a wide range of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their functional groups. For instance, the introduction of a trifluoromethyl group can significantly alter the compound's acidity, lipophilicity, and metabolic stability. The presence of a hydroxy group can contribute to the formation of hydrogen bonds, which can affect the compound's solubility and boiling point. The synthesis of novel supramolecular liquid-crystalline complexes derived from thiophene-2-carboxylic acids demonstrates the potential for these compounds to form ordered structures through non-covalent interactions .

Scientific Research Applications

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . Here are some general applications of thiophene derivatives:

  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • The methods of application or experimental procedures in this field often involve the use of these compounds in coatings or treatments for metals to prevent corrosion .
    • The outcomes of these applications are typically a reduction in corrosion rates, extending the lifespan of the treated materials .
  • Organic Semiconductors

    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
    • These compounds are often used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
    • The results of these applications can include improved efficiency and performance of the resulting electronic devices .
  • Pharmacological Properties

    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • These compounds are often used in the development of new drugs and treatments .
    • The outcomes of these applications can include improved health outcomes for patients .
  • Synthesis of Biologically Active Compounds

    • Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds .
    • They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • The outcomes of these applications can include the development of new drugs and treatments .
  • Nonsteroidal Anti-inflammatory Drug

    • Suprofen, which is produced from thiophene-2-carboxylic acid, is known as a nonsteroidal anti-inflammatory drug .
    • It is the active ingredient in some eye drops .
    • The outcomes of these applications can include improved health outcomes for patients .
  • Voltage-gated Sodium Channel Blocker

    • Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
    • The outcomes of these applications can include improved health outcomes for patients .

properties

IUPAC Name

3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3O3S/c7-6(8,9)3-1-2(10)4(13-3)5(11)12/h1,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXDRKKLIQLLJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1O)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374752
Record name 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid

CAS RN

217959-85-8
Record name 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 217959-85-8
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Synthesis routes and methods I

Procedure details

A mixture of 5B (2.38 g) and methanol (20 ml) was added to a stirred solution of sodium hydroxide (1.68 g) in water (20 ml). The reaction mixture was heated at reflux for 3 hours. The reaction mixture was cooled to room temperature and concentrated in vacuo. The concentrate was cooled to 5° C. and acidified with concentrated HCl (3.5 ml). The resulting suspension was stirred at 5° C. for 30 minutes. The solid was collected by filtration, washed with water, then dried in vacuo at 35-40° C. to give the free acid (1.45 g, 65%).
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2.38 g
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20 mL
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1.68 g
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20 mL
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solvent
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Yield
65%

Synthesis routes and methods II

Procedure details

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